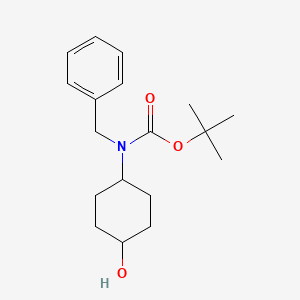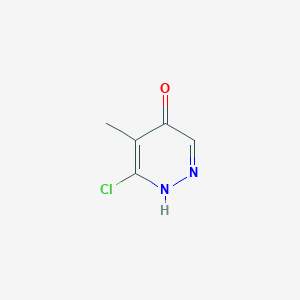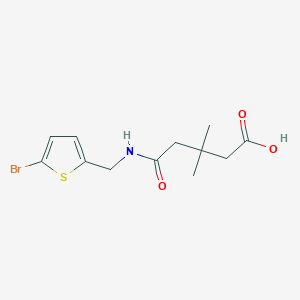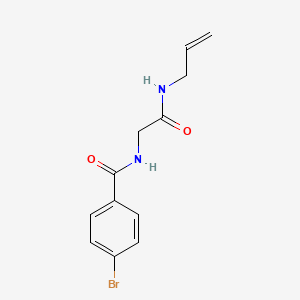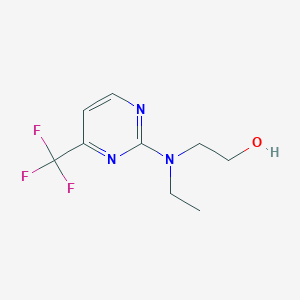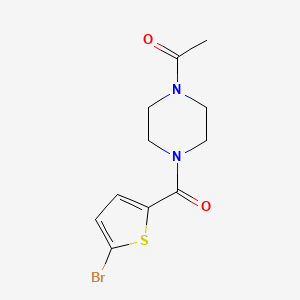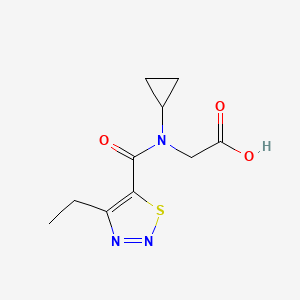
n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine is a compound with the molecular formula C10H13N3O3S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms.
准备方法
The synthesis of n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as cyclopropylamine, ethyl isothiocyanate, and glycine. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .
化学反应分析
n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, allowing for the creation of various derivatives with unique properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfone derivative, while reduction with sodium borohydride may produce a more saturated thiadiazole ring .
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: Thiadiazole derivatives, including this compound, have shown promise as antimicrobial and antifungal agents.
Medicine: The compound has been investigated for its potential as an anticancer agent.
Industry: In agriculture, thiadiazole derivatives are used as pesticides and herbicides.
作用机制
The mechanism of action of n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the death of cancer cells .
The molecular targets and pathways involved in its mechanism of action vary depending on the specific application. In antimicrobial applications, the compound may target bacterial cell wall synthesis, while in anticancer applications, it may interfere with cell division and proliferation.
相似化合物的比较
n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine can be compared with other thiadiazole derivatives to highlight its uniqueness:
1,2,3-Thiadiazole: This is a basic thiadiazole structure with similar biological activities. the presence of the cyclopropyl and ethyl groups in this compound enhances its potency and specificity.
1,3,4-Thiadiazole: Another isomer of thiadiazole, which also exhibits antimicrobial and anticancer properties. The different arrangement of nitrogen and sulfur atoms in the ring can lead to variations in biological activity.
1,2,4-Thiadiazole: This isomer has been studied for its potential as an anti-inflammatory agent. The unique structure of this compound allows for different interactions with molecular targets.
属性
分子式 |
C10H13N3O3S |
|---|---|
分子量 |
255.30 g/mol |
IUPAC 名称 |
2-[cyclopropyl-(4-ethylthiadiazole-5-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C10H13N3O3S/c1-2-7-9(17-12-11-7)10(16)13(5-8(14)15)6-3-4-6/h6H,2-5H2,1H3,(H,14,15) |
InChI 键 |
QUTNOLBIXGITLY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(SN=N1)C(=O)N(CC(=O)O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one](/img/structure/B14912893.png)

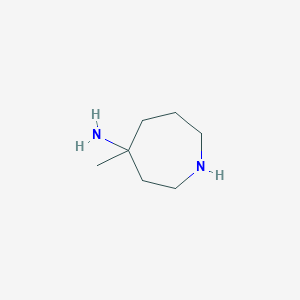
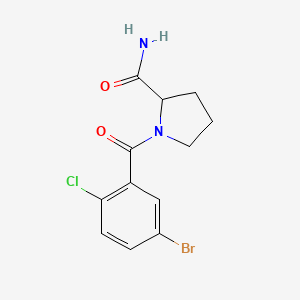
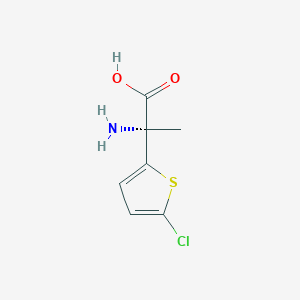
![2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide](/img/structure/B14912919.png)
